molecular formula C22H23F2NO6S B4536927 2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B4536927
M. Wt: 467.5 g/mol
InChI Key: FYMNSIBUJGYMNQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The exact synthetic routes and reaction conditions can vary, but typically involve the following steps:

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes, which can undergo single electron transfer reactions under certain conditions . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE stands out due to its unique molecular structure and properties. Similar compounds include:

Properties

IUPAC Name

2-O-ethyl 4-O-propan-2-yl 5-[[(Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO6S/c1-5-29-21(28)18-13(4)17(20(27)30-12(2)3)19(32-18)25-16(26)11-8-14-6-9-15(10-7-14)31-22(23)24/h6-12,22H,5H2,1-4H3,(H,25,26)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMNSIBUJGYMNQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC(F)F)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C\C2=CC=C(C=C2)OC(F)F)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

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